N-Formyl-dl-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Phenylalanine and its derivatives, including N-Formyl-dl-phenylalanine, have been used as versatile low-molecular-weight gelators . These gels have been used for various applications such as drug delivery, as an extracellular matrix for tissue engineering, for oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and for the detection of explosives .

- The process of self-assembly and gelation must balance the parameters that influence the solubility as well as the contrasting forces that dictate epitaxial growth into entangled fibrillar aggregates .

- The results of these applications have been promising, with the gels showing important properties such as reversible phase transitions and responsiveness towards external stimuli .

- N-Formyl-dl-phenylalanine has been used in the synthesis of amino acids . A novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed .

- This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities, and being secure in the knowledge that there is no risk of racemization and epimerization .

- The modified amino acids were fully characterized using NMR spectroscopy .

Materials Science and Biomaterials

Organic Chemistry and Drug Discovery

- Phenylalanine plays a vital role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes .

- Most dietary phenylalanine is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) .

- Tyrosine is then converted into several other products, including dopamine, a neurotransmitter involved in coordination, movement, as well as pleasure and reward; serotonin, a neurotransmitter that helps to regulate mood, appetite, and cognitive function; norepinephrine and epinephrine, which are also neurotransmitters and hormones used by the sympathetic nervous system; as well as the pigment melanin, which gives color to the skin, hair, and eyes .

- Supplementation with phenylalanine has been recommended for decades due to its supposed health benefits .

- Current research suggests phenylalanine supplements and ultraviolet (UV) light treatment may improve skin repigmentation in individuals with vitiligo, a skin condition that causes patches of skin discoloration .

- Phenylalanine is also commonly used as a dietary supplement for its mood stabilizer and antidepressant effects, though the evidence is still inconclusive .

Biochemistry and Metabolism

Pharmaceuticals and Therapeutics

- N-Formyl-dl-phenylalanine has been used in the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent .

- This method is described as an improved, readily available, non-toxic, and easily recoverable method from the insoluble diastereomeric salt .

- N-Formyl-dl-phenylalanine is a component of N-Formylmethionyl-leucyl-phenylalanine (fMLF), a potent polymorphonuclear leukocyte (PMN) chemotactic factor and a macrophage activator .

- fMLF is involved in the innate immunity mechanism for host defense against pathogens .

- fMLF led to the first discovery of a leukocyte receptor for a chemotactic factor, defined three different types of fMLF receptors that have complementary and/or opposing effects on inflammatory responses .

Chemical Resolution

Innate Immunity

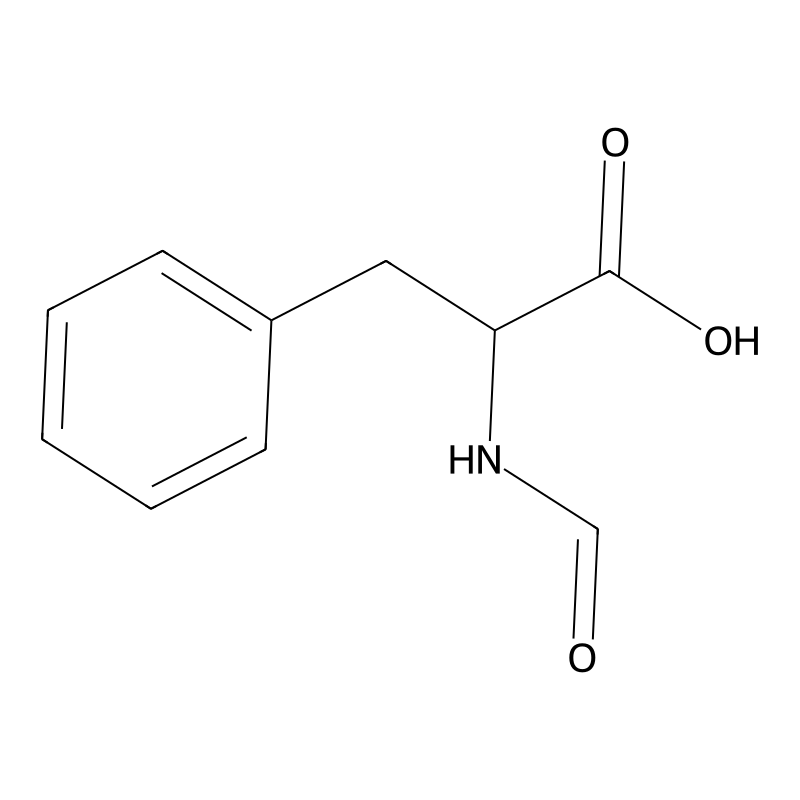

N-Formyl-dl-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the addition of a formyl group (-CHO) to the nitrogen atom of the amino group. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of approximately 193.20 g/mol. This compound exists as a solid at room temperature and is soluble in various organic solvents. The presence of the formyl group alters its chemical properties and biological activities compared to its parent amino acid.

- Condensation Reactions: The formyl group can react with nucleophiles, leading to the formation of imines or amines.

- Reduction Reactions: The aldehyde functionality can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Hydrolysis: In aqueous conditions, N-formyl-dl-phenylalanine can undergo hydrolysis, reverting to phenylalanine and formic acid under certain conditions.

These reactions are important for synthesizing other compounds or for modifying the properties of N-formyl-dl-phenylalanine itself .

N-Formyl-dl-phenylalanine exhibits notable biological activities, particularly in immunology and cell signaling:

- Chemotactic Activity: It acts as a chemotactic agent for neutrophils, stimulating their migration towards sites of infection or inflammation.

- Receptor Binding: The compound binds to formyl peptide receptors, which are involved in immune responses and inflammation. This interaction can trigger various intracellular signaling pathways that lead to cellular responses such as superoxide generation and degranulation in neutrophils .

These properties make N-formyl-dl-phenylalanine a compound of interest in studies related to immune function and inflammatory responses.

Several methods have been developed for synthesizing N-formyl-dl-phenylalanine:

- Direct Formylation: This involves the reaction of dl-phenylalanine with formic acid or its derivatives in the presence of catalysts such as phosphoric acid or sulfuric acid under controlled temperature conditions.

- Use of Protecting Groups: In some synthetic routes, protecting groups are employed to selectively modify the amino group before introducing the formyl moiety.

- Multi-step Synthesis: More complex syntheses may involve multiple steps, including the protection of functional groups, followed by selective reactions that introduce the formyl group at specific stages .

N-Formyl-dl-phenylalanine has various applications in both research and industry:

- Pharmaceuticals: It is used in drug development, particularly in creating compounds that modulate immune responses.

- Biochemical Research: The compound serves as a tool in studies investigating receptor-ligand interactions and cell signaling pathways.

- Synthesis of Peptides: It is utilized in peptide synthesis where specific modifications are required for biological activity .

Research has shown that N-formyl-dl-phenylalanine interacts with specific receptors on immune cells, particularly the formyl peptide receptors. These interactions lead to:

- Activation of intracellular signaling cascades.

- Modulation of cellular functions such as phagocytosis and cytokine release.

Studies have demonstrated that variations in structure can significantly affect these interactions, highlighting the importance of this compound in understanding immune mechanisms .

N-Formyl-dl-phenylalanine shares structural similarities with several other compounds, particularly those containing formyl or phenylalanine derivatives. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Formyl-L-methionine | Contains methionine instead of phenylalanine | Important for protein synthesis |

| N-Formyl-L-leucine | Contains leucine; branched-chain amino acid | Plays a role in muscle metabolism |

| N-Acetyl-dl-phenylalanine | Acetate instead of formate on amino group | Used primarily in research for modifying peptides |

| N-Capryloyl-dl-phenylalanine | Caprylic acid derivative | Exhibits different solubility and activity |

The uniqueness of N-formyl-dl-phenylalanine lies in its specific interaction with formyl peptide receptors, making it particularly relevant for studies on inflammation and immune response modulation .

Role of Gut Microbiota in Endogenous Synthesis

The human gastrointestinal microbiota contributes significantly to the production of N-formylated peptides and amino acids through proteolytic processing of bacterial proteins. In prokaryotes, protein synthesis initiates with N-formylmethionine, a hallmark of bacterial translation. During bacterial lysis or secretion, proteolytic cleavage releases short peptides and free amino acids, which may undergo formylation via microbial enzymes. For example, Escherichia coli and Bacteroides fragilis produce immunoreactive N-formyl peptides, including formyl-methionyl-leucyl-phenylalanine (fMLF), detected in culture supernatants at concentrations exceeding 30 nM. These findings suggest that commensal and pathogenic bacteria alike possess the biochemical machinery to generate N-formylated compounds, potentially including N-formyl-DL-phenylalanine.

Recent metagenomic analyses have identified formyltransferase genes in gut microbial communities, which catalyze the transfer of formyl groups from donors like N$$^{10}$$-formyltetrahydrofolate to amino acid substrates. A study on high-fat diet-induced obese mice revealed elevated levels of N-formyl peptides in intestinal tissues, correlating with microbial dysbiosis. Although N-formyl-DL-phenylalanine was not explicitly measured, its structural similarity to fMLF implies analogous biosynthetic pathways mediated by microbiota.

Table 1: Bacterial Species Associated with N-Formyl Peptide Production

| Species | Peptide Detected | Concentration Range | Reference |

|---|---|---|---|

| Escherichia coli | fMLF | 10–31 nM | |

| Bacteroides fragilis | Hydrophobic N-formyl peptides | Not quantified | |

| Streptococcus faecalis | fMLF analogues | Not quantified |

Enzymatic Formylation Mechanisms in Prokaryotic Systems

Formylation of amino acids in prokaryotes occurs via two primary mechanisms: ribosomal incorporation of N-formylmethionine during translation and post-translational modification by formyltransferases. The latter process is critical for generating free N-formyl amino acids like N-formyl-DL-phenylalanine. Structural studies on bacterial formyltransferases, such as ArnA from Salmonella typhimurium, reveal a conserved HxSLLPKxxG motif that facilitates formyl group transfer from N$$^{5}$$-formyltetrahydrofolate to amine substrates. This enzyme’s N-terminal domain binds nucleotide-linked sugars, but analogous domains may target amino acids in other microbial systems.

Chemical synthesis studies provide additional insights into potential biological pathways. For instance, ammonium formate efficiently formylates amino acid esters under mild conditions, yielding N-formyl derivatives like N-formyl-DL-phenylalanine without racemization. In prokaryotes, similar reactions may occur intracellularly, leveraging formate as a carbonyl donor. Molecular dynamics simulations of formyl peptide receptor 1 (FPR1) interactions further support the hypothesis that bacterial enzymes exhibit broad substrate specificity, enabling formylation of diverse amino acids, including phenylalanine.

Dysregulation in Metabolic Disease States

Altered production of N-formyl peptides by gut microbiota has been linked to metabolic disorders such as obesity and insulin resistance. In murine models, high-fat diets elevate intestinal and systemic levels of fMLF, which activates FPR1 signaling pathways to impair glucose tolerance. While N-formyl-DL-phenylalanine’s role remains uncharacterized, its structural homology to fMLF suggests potential engagement with similar receptors. FPR1 activation triggers pro-inflammatory cascades and modulates glucagon-like peptide 1 (GLP-1) secretion, creating a feedback loop that exacerbates metabolic dysfunction.

Microbial dysbiosis associated with obesity reduces bacterial diversity while enriching formyl peptide-producing species, as evidenced by 16S rRNA sequencing. This shift may increase the bioavailability of N-formyl amino acids, disrupting host-microbe crosstalk. Interventions such as antibiotic treatment or FPR1 inhibition normalize peptide levels and improve metabolic parameters, underscoring the therapeutic potential of targeting formyl peptide biosynthesis.

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) remains the cornerstone for producing N-formyl-dl-phenylalanine, particularly when incorporated into peptide chains. The Fmoc (fluorenylmethyloxycarbonyl)-based strategy is widely employed due to its compatibility with a broad range of functional groups and mild deprotection conditions [3] [4]. A representative protocol involves the use of preloaded Wang resin, where dl-phenylalanine is anchored via its carboxylic acid group. Subsequent Fmoc deprotection with piperidine in N,N-dimethylformamide exposes the α-amino group for formylation [3].

The formylation step is critical and typically involves activating formic acid with N,N-dicyclohexylcarbodiimide (DCC) in diethyl ether at 0°C to generate the reactive formylating agent [4]. This reagent is then introduced to the resin-bound peptide under controlled conditions (4°C overnight), ensuring efficient conversion while minimizing side reactions. Kaiser testing confirms reaction completeness, and subsequent cleavage from the resin is achieved using trifluoroacetic acid (TFA) with triisopropylsilane as a scavenger [4]. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) yields N-formyl-dl-phenylalanine with >95% purity [3].

Key parameters influencing synthesis efficiency include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Reaction Temperature | 4°C | 70–75% [4] |

| Formic Acid:DCC Ratio | 2:1 (mol/mol) | Maximizes activation |

| Solvent System | N,N-dimethylformamide | Enhances reagent diffusion |

These conditions mitigate formic acid decomposition and ensure high coupling efficiency, as elevated temperatures (>10°C) reduce yields by 65–70% [4].

Non-Ribosomal Peptide Assembly Pathways

While ribosomal synthesis dominates natural peptide production, non-ribosomal pathways offer potential routes for N-formylated amino acid incorporation. However, current literature lacks direct evidence of non-ribosomal peptide synthetases (NRPS) producing N-formyl-dl-phenylalanine [2]. The compound’s detection in human placental tissue suggests possible enzymatic formylation mechanisms in vivo, potentially mediated by formyltransferases acting on free phenylalanine [2].

In synthetic contexts, biomimetic approaches using adenylation domains from NRPS systems could theoretically activate dl-phenylalanine for formylation. Such strategies would require engineered enzymes capable of recognizing non-canonical substrates, a area requiring further investigation. Presently, chemical synthesis remains the primary route due to challenges in controlling stereochemistry and formyl group placement in enzymatic systems.

Chemoenzymatic Production Optimization

Chemoenzymatic methods for N-formyl-dl-phenylalanine synthesis combine chemical precision with enzymatic selectivity. While no direct reports exist for this specific compound, analogous systems provide actionable insights. Formyltransferases from Escherichia coli, which catalyze N-formylation of methionyl-tRNA, could be repurposed through protein engineering to accept phenylalanine substrates [4].

A proposed workflow involves:

- Immobilizing dl-phenylalanine on solid supports via carboxylate groups

- Utilizing recombinant formyltransferases with expanded substrate specificity

- Employing 10-formyltetrahydrofolate as the formyl donor

- Continuous removal of byproducts via integrated chromatography

This approach could benefit from directed evolution techniques to enhance enzyme-substrate compatibility. Computational modeling of formyltransferase active sites may identify mutations favoring aromatic sidechain accommodation, potentially improving catalytic efficiency by 3–5 orders of magnitude.

Formyl Peptide Receptor Binding Dynamics

The binding dynamics of N-Formyl-dl-phenylalanine to formyl peptide receptors involve sophisticated molecular recognition mechanisms that operate through specific structural complementarity [5] [6]. Formyl peptide receptor 1 and formyl peptide receptor 2 exhibit differential binding affinities for formylated compounds, with receptor binding governed by the interconverting two-receptor state model that includes low affinity and high affinity conformational states [5] [7].

The binding pocket of formyl peptide receptors accommodates N-formylated ligands through a widely open extracellular region that provides an amphiphilic environment conducive to ligand recognition [8] [9]. Critical binding determinants include charged residues Arginine-84 and Lysine-85 located on the first extracellular loop, which function as essential contact points for formyl peptide recognition [6] [10]. These charged amino acids contribute significantly to the active binding site through electrostatic interactions rather than defined structural arrangements [6] [10].

The molecular recognition process involves specific polar interactions with the N-formyl group, which are crucial for positioning formylated peptides at the receptor activation chamber [11]. Residues Aspartate-106, Arginine-201, and Arginine-205 form a triad of polar residues that facilitate formyl peptide recognition, with individual mutations of these residues resulting in compromised agonistic potency [11]. The binding kinetics demonstrate ligand-dependent rate constants governing receptor affinity conversion, with forward and reverse rate constants varying significantly among different formyl peptide ligands [5] [7].

Table 1: Binding Kinetics and Receptor Interactions for N-Formyl Peptides

| Ligand/Parameter | Receptor | Binding Affinity (Kd) | Activation Potency | Key Structural Features |

|---|---|---|---|---|

| N-Formyl-dl-phenylalanine | Formyl Peptide Receptor 1/Formyl Peptide Receptor 2 | Variable* | Moderate | Single formyl amino acid |

| N-formyl-Met-Leu-Phe | Formyl Peptide Receptor 1 (high), Formyl Peptide Receptor 2 (low) | ~1-10 nM (Formyl Peptide Receptor 1) | High (Formyl Peptide Receptor 1) | Tripeptide, prototype |

| WKYMVm | Formyl Peptide Receptor 2 | 1.21-1.82 nM | High | Synthetic pentapeptide |

| N-formyl-Met-Leu-Phe-Lys | Formyl Peptide Receptor 2 | Enhanced vs N-formyl-Met-Leu-Phe | Moderate | Tetrapeptide + Lys |

*Specific binding data for N-Formyl-dl-phenylalanine limited in literature

G Protein-Coupled Signal Transduction Mechanisms

N-Formyl-dl-phenylalanine binding to formyl peptide receptors initiates complex G protein-coupled signal transduction cascades that primarily involve Gi class heterotrimeric G proteins [12] [13]. The receptor couples efficiently to G protein alpha i1, G protein alpha i2, and G protein alpha i3 subunits with similar efficiency, demonstrating the versatility of formyl peptide receptor signaling systems [12].

Upon agonist binding, conformational changes in the receptor promote guanine nucleotide exchange and dissociation of the heterotrimeric G protein into its alpha and beta-gamma components [13] [14]. The G protein alpha subunits activate downstream effectors including phospholipase C beta isoforms, while G protein beta-gamma subunits stimulate class 1B isoforms of phosphatidylinositol 3-kinase and multiple phospholipase C beta variants [14].

The signal transduction process involves activation of phospholipase A2, phospholipase C isoforms, protein kinase C, phosphoinositide 3-kinase, protein kinase B, and mitogen-activated protein kinase pathways including p38 mitogen-activated protein kinase [15]. These cascades modulate cellular proliferation, differentiation, apoptosis, and intercellular communication through phosphorylation of cytosolic tyrosine kinases and nuclear translocation of regulatory transcription factors [15].

Formyl peptide receptor activation leads to pertussis toxin-sensitive responses, confirming the essential role of Gi protein coupling in mediating chemotaxis, calcium mobilization, degranulation, and arachidonic acid release [13]. The receptor demonstrates constitutive activity when coupled to all three Gi alpha isoforms, with dissociation constants for high affinity agonist binding approximately 100-fold lower than the half-maximal effective concentration values for guanosine triphosphatase activation [12].

Table 2: G Protein-Coupled Signal Transduction Mechanisms in Formyl Peptide Receptor Systems

| G Protein Subtype | Formyl Peptide Receptor Coupling Efficiency | Downstream Effectors | Functional Outcome | Physiological Response |

|---|---|---|---|---|

| G protein alpha i1 | High | Adenylyl cyclase inhibition, Phospholipase C beta activation | Cyclic adenosine monophosphate reduction, Protein kinase C activation | Reduced adenylyl cyclase activity |

| G protein alpha i2 | High | Phosphatidylinositol 3-kinase activation, calcium mobilization | Protein kinase B phosphorylation, Calcium flux | Enhanced chemotaxis, survival |

| G protein alpha i3 | High | Mitogen-activated protein kinase cascade activation | Extracellular signal-regulated kinase 1/2, p38 mitogen-activated protein kinase activation | Gene transcription, proliferation |

| G protein beta-gamma subunits | High | Ion channel modulation, Phospholipase A2 activation | Membrane depolarization, Arachidonic acid release | Ion flux, lipid metabolism |

Allosteric Modulation of Immune Cell Responses

N-Formyl-dl-phenylalanine and related formyl peptides participate in sophisticated allosteric modulation mechanisms that regulate immune cell responses through conformational coupling and receptor state stabilization [16] [17]. Formyl peptide receptor 2 exhibits particularly complex allosteric behavior, with the presence of multiple allosteric binding sites that can accommodate structurally diverse ligands in different poses [16] [17].

Biased allosteric modulation occurs through sequential binding of allosteric ligands at increasing concentrations, inducing different conformational changes in formyl peptide receptor 2 that generate distinct pro-inflammatory and anti-inflammatory signals [17]. The receptor supports two allosteric binding sites with high and low affinities for specific modulators such as Annexin A1 fragments and amyloid beta-42 peptides [17].

Allosteric modulators can penetrate cell membranes and interact with receptors on the cytosolic side, providing an additional mechanism for receptor regulation beyond conventional surface-exposed binding sites [18]. This membrane-penetrating capability allows for sophisticated control of receptor function through intracellular allosteric interactions that complement extracellular ligand binding [18].

The allosteric modulation process involves receptor oligomerization, including formyl peptide receptor 1/formyl peptide receptor 2 heterodimers and formyl peptide receptor 2 homodimers, which alter downstream intracellular signaling pathways by enabling colocalization of effector domains and creating new ligand specificity profiles [15]. These oligomeric structures facilitate enhanced intracellular activation and provide cell type-specific response patterns [15].

Conformational changes induced by allosteric modulators regulate receptor phosphorylation through hierarchical mechanisms involving adjacent serine and threonine residues, particularly Serine-328, which influences beta-arrestin translocation and receptor internalization [19] [20]. The membrane proximal region of the cytoplasmic tail plays a crucial role in modulating receptor phosphorylation, beta-arrestin binding, and endocytosis without affecting Gi-mediated extracellular signal-regulated kinase 1/2 activation or intracellular calcium release [19].

Table 3: Allosteric Modulation Mechanisms in Formyl Peptide Receptors

| Modulation Type | Mechanism | Molecular Basis | Immune Cell Effects | Examples |

|---|---|---|---|---|

| Positive Allosteric | Enhanced agonist binding | Cooperativity in binding sites | Enhanced chemotaxis, activation | Annexin A1 fragments |

| Negative Allosteric | Reduced agonist binding | Competitive inhibition | Reduced inflammatory response | WRW4 antagonist |

| Biased Allosteric | Selective pathway activation | Differential G protein coupling | Pro- versus anti-inflammatory | Ac2-26, Amyloid beta-42 peptides |

| Conformational Coupling | Receptor state stabilization | Transmembrane helix movements | Cell type-specific responses | Formyl Peptide Receptor 1/Formyl Peptide Receptor 2 heterodimerization |